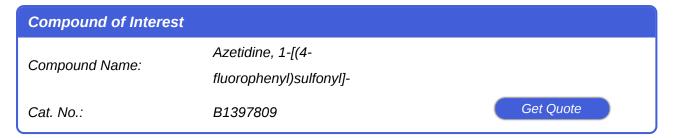


An In-depth Technical Guide to Azetidine, 1-[(4-fluorophenyl)sulfonyl]-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine, 1-[(4-fluorophenyl)sulfonyl]-, a unique heterocyclic compound, stands at the intersection of two privileged structural motifs in medicinal chemistry: the strained four-membered azetidine ring and the versatile arylsulfonamide group. The azetidine ring, a saturated nitrogen-containing heterocycle, offers a rigid scaffold that can introduce specific three-dimensional conformations, influencing the binding of a molecule to its biological target. Concurrently, the N-arylsulfonyl group can participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug discovery.

This technical guide provides a comprehensive review of the available literature on **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-**, its synthesis, and the broader context of its potential applications based on the biological activities of structurally related compounds. While specific biological data for this exact molecule is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge to explore its potential in various therapeutic areas.



Chemical Properties and Synthesis

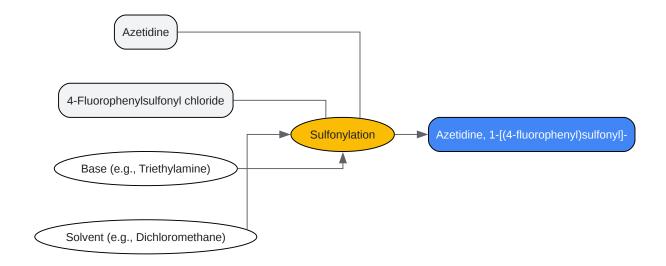
General Properties:

While detailed experimental data for the target compound is not extensively published, its basic chemical properties can be inferred from its structure and are available from commercial suppliers.

Property	Value	
Molecular Formula	C ₉ H ₁₀ FNO ₂ S	
Molecular Weight	215.24 g/mol	
SMILES	C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)F	
InChI Key	YJEGCAIJKZPCFH-UHFFFAOYSA-N	

Synthetic Approaches:

The synthesis of N-sulfonylated azetidines, including the title compound, can be achieved through several established synthetic routes. The most common approach involves the reaction of azetidine with a corresponding sulfonyl chloride in the presence of a base.





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Figure 1: General Synthetic Workflow for N-Sulfonylation of Azetidine. This diagram illustrates the common synthetic route to produce **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-**.

Experimental Protocol (General):

While a specific protocol for the title compound is not detailed in the literature, a general procedure for the N-sulfonylation of azetidine can be adapted:

- Dissolution: Dissolve azetidine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.
- Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the cooled solution.
- Sulfonyl Chloride Addition: Slowly add a solution of 4-fluorophenylsulfonyl chloride in the same solvent to the reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activities of Structurally Related Compounds

Although specific biological data for **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-** is not readily available, the broader class of N-sulfonylated azetidines and related azetidine-containing molecules have demonstrated a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold for developing novel therapeutic agents.



Antimicrobial and Antiviral Activity:

A study on substituted phenyl azetidin-2-one sulfonyl derivatives, which are structurally similar to the title compound, revealed significant antimicrobial activity.

Compound Class	Organism	Activity (MIC in μg/mL)
Phenyl azetidin-2-one sulfonyl derivatives	S. aureus	0.25 - 8
E. coli	0.5 - >128	
C. albicans	0.5 - 64	

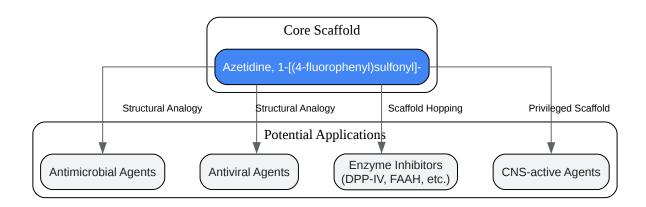
These compounds also showed weak antiviral activity against a panel of viruses, including Human Coronavirus (229E) and Herpes simplex virus.

Enzyme Inhibition:

The N-sulfonylated azetidine scaffold is present in inhibitors of various enzymes, highlighting its potential for targeted drug design.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Fluorinated azetidine amides have been reported as potent DPP-IV inhibitors, which are a class of drugs used to treat type 2 diabetes.
- Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Tetra-substituted azetidine ureas have been developed as FAAH inhibitors, with potential applications in pain and inflammation.
- Dopamine Transporter (DAT) Inhibitors: While structurally more complex, some atypical DAT inhibitors feature a bis(4-fluorophenyl)methyl)sulfinyl moiety, indicating the relevance of the fluorophenyl-sulfur linkage in modulating CNS targets.





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Figure 2: Potential Therapeutic Applications of the **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-** Scaffold. This diagram illustrates the potential drug discovery pathways based on the activities of structurally related compounds.

Applications in Drug Discovery

The title compound, **Azetidine**, **1-[(4-fluorophenyl)sulfonyl]-**, is commercially available, indicating its utility as a building block in drug discovery campaigns. Its rigid azetidine core can be used to orient substituents in a well-defined spatial arrangement, aiding in structure-activity relationship (SAR) studies. The N-sulfonyl linkage provides a stable and synthetically accessible handle for further functionalization.

Researchers can utilize this scaffold to:

- Explore new chemical space: The unique combination of the azetidine and fluorophenylsulfonyl moieties can lead to the discovery of novel compounds with unique biological activities.
- Develop focused libraries: By modifying the azetidine ring or the phenyl group, focused libraries of compounds can be synthesized to optimize activity against a specific biological target.



• Improve pharmacokinetic properties: The azetidine ring can influence a molecule's solubility, metabolic stability, and cell permeability, potentially leading to improved drug-like properties.

Conclusion

Azetidine, 1-[(4-fluorophenyl)sulfonyl]- represents a promising, yet underexplored, scaffold for drug discovery. While direct biological data for this specific molecule is scarce, the extensive literature on related azetidine-containing compounds highlights its potential in a variety of therapeutic areas, including infectious diseases, metabolic disorders, and central nervous system disorders. The straightforward synthesis and the ability to serve as a versatile building block make it an attractive starting point for medicinal chemistry programs. Further research into the biological activities of this compound and its derivatives is warranted to fully unlock its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

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